Bergenin hydrate

Description

Occurrence and Botanical Distribution

Bergenin (B1666849) is a natural secondary metabolite that has been isolated from various parts of numerous plants, including the rhizome, roots, leaves, stem, bark, aerial parts, seeds, cortex, flowers, wood, tuber, heartwood, and the whole plant. mdpi.com It is a key constituent in traditional medicinal formulations, including those in Ayurvedic and Traditional Chinese Medicine systems. mdpi.comresearchgate.net

Natural Sources and Global Distribution

Although initially identified in a small plant found in the temperate regions of North-Central Asia, particularly in Russia, bergenin has since been discovered in several plant species distributed across the globe. researchgate.net It is widely distributed in higher plants, having been found in over 90 plant species belonging to 37 genera across 20 families. frontiersin.org

Notable plant sources of bergenin include various Bergenia species, such as Bergenia ciliata, Bergenia ligulata, and Bergenia stracheyi, from which it can be isolated from the rhizomes. wikipedia.orgmedkoo.com It is also present in the stem bark of Dryobalanops aromatica, in Ardisia elliptica, and in Mallotus japonicus. wikipedia.orgmedkoo.com Other sources include Bergenia crassifolia, Corylopsis spicata, Mallotus philippinensis, Caesalpinia digyna, and Sacoglottis gabonensis. mdpi.com The roots of Bergenia purpurascens and Ardisia japonica are listed in the Chinese Pharmacopoeia as natural resources for the medicinal extraction industry of bergenin. frontiersin.org In these plants, bergenin is distributed throughout the entire plant but predominantly accumulates in the root. frontiersin.org Flueggea virosa also contains bergenin, primarily in its aerial parts and roots. mdpi.com

The global distribution of bergenin-containing plants spans various regions, including Asia (China, Mongolia, Siberia, Altai, the Himalayan region), and potentially other areas based on the distribution of the genera and species mentioned. researchgate.net

Here is a table summarizing some natural sources of bergenin:

| Plant Species | Part Used | Geographical Distribution (Examples) |

| Bergenia ciliata | Rhizomes | Asia (Himalayan region) |

| Bergenia ligulata | Rhizomes | Asia (Himalayan region) |

| Bergenia stracheyi | Rhizomes | Asia (Himalayan region) |

| Dryobalanops aromatica | Stem bark | |

| Ardisia elliptica | ||

| Mallotus japonicus | ||

| Bergenia crassifolia | Various parts | |

| Corylopsis spicata | Various parts | |

| Mallotus philippinensis | Various parts | |

| Caesalpinia digyna | Various parts | |

| Sacoglottis gabonensis | Various parts | |

| Bergenia purpurascens | Roots | China, Asia |

| Ardisia japonica | Roots | China, Asia |

| Flueggea virosa | Aerial parts, Roots |

Structural Classification as an Isocoumarin (B1212949) C-Glycoside

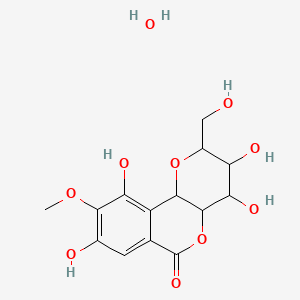

Bergenin is structurally classified as an isocoumarin C-glycoside. mdpi.comctdbase.org Its chemical structure consists of an isocoumarin core linked to a sugar moiety via a carbon-carbon (C-C) bond, which is characteristic of C-glycosides. This C-glycosidic linkage provides greater stability against enzymatic and chemical hydrolysis compared to the more common O-glycosidic linkage found in O-glycosides. nih.gov Specifically, bergenin is the C-glycoside of 4-O-methyl gallic acid. wikipedia.orgmedkoo.commdpi.com The biosynthetic pathway of bergenin involves the C-glycosylation and O-methylation of gallic acid. nih.gov

The molecular formula for anhydrous bergenin is C₁₄H₁₆O₉, with a molar mass of 328.27 g/mol . wikipedia.orguni.lu Bergenin hydrate (B1144303), specifically the monohydrate, has the molecular formula C₁₄H₁₈O₁₀ and a computed molecular weight of 346.29 g/mol . nih.gov The IUPAC name for bergenin hydrate is (2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWSXSAFDSGKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Purification Methodologies for Bergenin and Its Hydrate Form

Extraction Techniques from Natural Sources

Extraction is the initial step to isolate bergenin (B1666849) from the complex matrix of plant tissues. Various methods have been developed and employed, ranging from conventional solvent-based approaches to more advanced techniques.

Conventional Solvent-Based Extraction

Conventional methods typically involve the use of solvents to leach bergenin from dried and powdered plant material. Common solvents include methanol (B129727), ethanol (B145695), and water. journalejmp.comhrpub.orggoogle.commdpi.com

One typical approach involves macerating the powdered plant material with a solvent, such as 80% methanol, at room temperature. journalejmp.comsemanticscholar.org The extract is then filtered and concentrated under reduced pressure to obtain a crude extract. journalejmp.comsemanticscholar.org Successive partitioning with different solvents like hexane, dichloromethane, and ethyl acetate (B1210297) can be performed to fractionate the crude extract based on compound polarity. journalejmp.comsemanticscholar.orginnpharmacotherapy.com For instance, an ethyl acetate extract, which may contain bergenin, can be further processed. journalejmp.comsemanticscholar.org

Another conventional method mentioned in the prior art includes decocting and alcohol extraction. google.com Saturated limewater-ethanol extraction has also been reported. google.com

Research findings illustrate the application of conventional methods. For example, a study on Peltophorum dubium roots obtained bergenin with a yield of 0.0839% using conventional extraction procedures. nih.govnih.gov Another study on Bergenia ciliata rhizomes used sonication-aided maceration with methanol, resulting in a crude extract recovery of 16.68% and a bergenin recovery of 0.5% w/w of the dry rhizome powder after solvent-solvent extraction and crystallization. mdpi.com

Advanced Extraction Methodologies

To improve efficiency, reduce extraction time, and minimize solvent consumption, advanced extraction techniques have been explored for bergenin.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, increasing the solubility of the target compound and enhancing its diffusion into the solvent. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua MAE has been found to be more efficient than conventional extraction for bergenin in some cases. nih.govnih.gov

Studies have investigated MAE for extracting bergenin from various plant sources, including Ardisia crenata and Rodgersia sambucifolia. researchgate.net Optimized MAE conditions for Ardisia crenata and Rodgersia sambucifolia involved using 60% aqueous methanol as the solvent with a liquid-to-solid ratio of 10:1 (mL/g) at 60 °C for 15 minutes. researchgate.net For Sarcandra glabra, optimized conditions included extraction with 60% aqueous ethanol at 65 °C for 20 minutes at 500 W microwave irradiation. researchgate.net In the case of Peltophorum dubium, MAE with different solvents was tested, and it showed a higher yield of bergenin (0.45%) compared to conventional extraction (0.0839%). nih.govnih.gov

Micelle-Mediated Extraction (MME) is an environmentally friendly technique that uses surfactant micelles to extract compounds from a matrix. researchgate.netekb.egscielo.brnih.govekb.eg This method can be coupled with cloud point preconcentration. researchgate.net

Research has explored MME for the extraction of bergenin from Ardisia japonica using non-ionic surfactants like Triton X-114. researchgate.net Optimized conditions for MME of bergenin from Ardisia japonica included using a 7% (v/v) aqueous Triton X-114 solution at pH 7, a liquid-to-solid ratio of 100:1 (mL/g), and ultrasonication for 30 minutes. researchgate.net MME has shown higher extraction yields of bergenin compared to traditional methanol extraction methods in the Chinese Pharmacopoeia and consumes less toxic organic solvent. researchgate.net

Optimization of Extraction Parameters

Optimizing extraction parameters is crucial to maximize the yield and efficiency of bergenin extraction. Factors such as solvent type, solvent concentration, liquid-to-solid ratio, temperature, time, and power (in the case of MAE) significantly influence the extraction process. mdpi.comuni.luwikidata.orgingentaconnect.com

Response surface methodology (RSM) and orthogonal test designs are often employed to optimize these parameters. ingentaconnect.commdpi.combvsalud.org For example, RSM was used to optimize the extraction of bergenin from Ardisia crenata roots, considering extracting time, solid-to-liquid ratio, and extracting power. ingentaconnect.com Optimized conditions were determined to be an extracting time of approximately 41-42 minutes, a solid-to-liquid ratio of around 10:1 (mL/g), and an extracting power of approximately 108-109 W, resulting in an extraction rate of over 2%. ingentaconnect.com

In MME, parameters like surfactant concentration, pH, liquid-to-solid ratio, and ultrasonication time are optimized. researchgate.net For Ardisia japonica, optimal MME conditions included 7% (v/v) Triton X-114, pH 7, 100:1 liquid-to-solid ratio, and 30 minutes of ultrasonication. researchgate.net

Separation and Purification Strategies

Following extraction, separation and purification techniques are necessary to isolate pure bergenin or bergenin hydrate (B1144303) from the crude extract. Various chromatographic methods are commonly used. hrpub.orgresearchgate.netmdpi.com

Column chromatography is a widely applied technique. journalejmp.comsemanticscholar.orginnpharmacotherapy.commdpi.com This can involve different stationary phases, such as silica (B1680970) gel or polyamide. journalejmp.comsemanticscholar.orginnpharmacotherapy.commdpi.comnih.gov Elution is performed using solvent gradients of increasing polarity. journalejmp.comsemanticscholar.orginnpharmacotherapy.com For instance, vacuum liquid chromatography (VLC) on silica gel with gradient elution using ethyl acetate-methanol mixtures has been used to fractionate extracts containing bergenin. journalejmp.comsemanticscholar.org Further purification of fractions can be achieved through repeated column chromatography and crystallization. journalejmp.com Bergenin has been isolated as brown crystalline compound through repeated crystallizations in methanol. journalejmp.com

Polyamide column chromatography is particularly useful for separating polyphenols like bergenin due to electrostatic interactions. mdpi.com Medium Pressure Liquid Chromatography (MPLC) with polyamide as the stationary phase has been successfully used for the isolation and purification of bergenin, sometimes in a one-step process. nih.govresearchgate.netnih.gov

Another effective separation method involves the use of adsorption resins like MCI GEL® CHP20P, which is a reversed-phase resin with a polystyrene matrix suitable for separating polar compounds. mdpi.com The combination of polyamide column chromatography followed by purification with MCI GEL® CHP20P in MPLC has been shown to yield bergenin with high purity (>99%). mdpi.comresearchgate.net In one study, this method yielded 714.2 mg of bergenin with over 99% purity from 180 g of Saxifraga atrata dry plant material. mdpi.comresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is another technique coupled with MAE for rapid extraction and purification of bergenin. researchgate.net Using a solvent system like ethyl acetate–n-butanol–water (3:2:5, v/v/v), HSCCC has been used to purify bergenin directly from MAE crude extracts, achieving high purity (over 99%) in a single step. researchgate.netresearchgate.net

Molecularly Imprinted Polymers (MIP) have also been explored for the selective isolation of bergenin. nih.govnih.gov MIPs designed with bergenin as the template molecule have shown higher selectivity for bergenin compared to non-imprinted polymers. nih.govnih.gov

The purity of isolated bergenin is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). nih.govnih.govresearchgate.netresearchgate.net The chemical structure of the isolated compound is confirmed using spectroscopic methods like NMR, ESI-MS, and UV. journalejmp.comresearchgate.netresearchgate.netrsc.org Bergenin hydrate, specifically bergenin monohydrate, has been characterized, and its crystal structure determined. nih.gov

Detailed research findings on separation methods highlight the effectiveness of different approaches. The combination of polyamide and MCI GEL® CHP20P in MPLC provided a high yield and purity of bergenin from Saxifraga atrata. mdpi.comresearchgate.net HSCCC coupled with MAE allowed for rapid one-step purification of bergenin from Ardisia creanta and Rodgersia sambucifolia, yielding milligrams of high-purity compound. researchgate.netresearchgate.net

Here is a data table summarizing some extraction and purification results:

| Plant Source | Extraction Method | Solvent | Yield (%) | Purity (%) | Reference |

| Peltophorum dubium | Conventional | MeOH extract, CHCl₃ soluble fraction | 3.62 | Not specified | nih.govnih.gov |

| Peltophorum dubium | MAE | MeOH, EtOH:H₂O (6:4), H₂O (optimized) | 0.45 (per root mass) | Not specified | nih.govnih.gov |

| Bergenia ciliata | Sonication-aided maceration & Solvent Partitioning | Methanol, then Hexane, DCM, EtOAc, Water | 0.5 (w/w of dry rhizome) | Not specified | mdpi.com |

| Ardisia crenata | MAE | 60% aqueous methanol | Not specified | Not specified | researchgate.net |

| Rodgersia sambucifolia | MAE | 60% aqueous methanol | Not specified | Not specified | researchgate.net |

| Saxifraga atrata | Polyamide + MCI GEL® CHP20P MPLC | Water/acetonitrile | 0.397 (from 180g) | >99 | mdpi.comresearchgate.net |

| Ardisia japonica | MME | 7% Triton X-114 (aq) | Higher than methanol extraction | Not specified | researchgate.net |

| Saxifraga melanocentra | One-step polyamide MPLC | Methanol/water | Not specified | >98 | nih.govnih.gov |

Chromatographic Methods

Column Chromatography (CC)

Column Chromatography is a fundamental technique frequently applied in the isolation of Bergenin. This method typically involves packing a stationary phase, commonly silica gel, into a column. The crude extract is loaded onto the column and eluted with a mobile phase, or a series of mobile phases, with increasing polarity to separate compounds.

Research has demonstrated the effectiveness of silica gel column chromatography for Bergenin purification. For instance, one study utilized silica gel 60 with gradient elution starting from n-hexane in ethyl acetate, transitioning through 100% ethyl acetate to methanol, to purify an active sub-fraction containing Bergenin journalejmp.com. Another approach involved using silica gel 60 and eluting with a gradient of hexane/chloroform (B151607) (7:3, 1:1, 3:7) followed by 100% chloroform to isolate compounds, including Bergenin scielo.br. A different application employed silica gel 60 and eluted with a mixture of CH2Cl2:MeOH (8:2) nih.govscielo.br. Gradient elution with ethyl acetate-methanol mixtures on silica gel has also been reported semanticscholar.org.

Vacuum Liquid Chromatography (VLC)

Vacuum Liquid Chromatography is a rapid form of column chromatography that utilizes vacuum to increase the flow rate of the mobile phase, making it suitable for the initial fractionation of crude extracts. VLC is often used as a preliminary step before further purification by other chromatographic methods.

Studies have employed VLC for the fractionation of Bergenin-containing extracts. In one case, an ethyl acetate extract was subjected to VLC on silica gel with gradient elution using n-hexane through ethyl acetate to methanol, yielding several sub-fractions journalejmp.com. Another report describes the use of VLC with isocratic elution using methanol to obtain a white amorphous solid identified as Bergenin from an ethyl acetate extract researchgate.netchemsociety.org.ngchemsociety.org.ng. Fractionation of an ethyl acetate extract using VLC on silica gel eluted with ethyl acetate-methanol mixtures has also been documented semanticscholar.org.

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is a liquid-liquid partition chromatography technique that does not utilize a solid support matrix. This characteristic minimizes irreversible adsorption of the sample, leading to high sample recovery. HSCCC is recognized as a versatile tool for the preparative separation and purification of natural products, including Bergenin researchgate.netmdpi.commdpi.comglobalresearchonline.net.

MAE-HSCCC, a combination of microwave-assisted extraction and HSCCC, has been reported for the rapid extraction and purification of Bergenin researchgate.net. This method has shown promise in achieving high purity levels, with one study reporting Bergenin purity over 99% researchgate.net. HSCCC involves the partition of a solute between two immiscible solvents globalresearchonline.net.

Crystallization Techniques

Crystallization is a widely used purification technique for solid compounds, based on the principle that compounds are generally more soluble in hot solvents than in cold ones orgchemboulder.com. As a hot, saturated solution cools, the desired compound crystallizes out, leaving impurities in the solution. Repeated crystallization can significantly enhance the purity of a compound.

Crystallization is frequently employed as a final purification step for Bergenin. Repeated crystallizations in methanol have been used to purify Bergenin isolated from plant extracts journalejmp.com. Another method involves recrystallization from 95% ethanol to obtain pure Bergenin google.com. Crystallization from water with the addition of ethyl acetate has also been reported for the purification of a related compound, pedunculoside, suggesting potential applicability for Bergenin purification under suitable conditions researchgate.net. One study reported isolating Bergenin as colorless crystals after solvent-solvent extraction followed by crystallization mdpi.com.

Yield and Purity Considerations in Isolation

The yield and purity of isolated Bergenin are critical factors influenced by the choice of plant source, extraction method, and purification techniques employed. Different isolation strategies can result in varying yields and purity levels.

Studies have reported diverse yields for Bergenin isolation. For example, using Column Chromatography on a CHCl3 soluble fraction of a methanol extract from Peltophorum dubium roots yielded 1.037 g of pure Bergenin, representing 3.62% of the methanol extract nih.gov. Another study on P. dubium roots reported a yield of 1.29 g from the CHCl3 soluble fraction using CC, corresponding to 0.379% of the yield from the CHCl3 fraction scielo.br. Isolation from Bergenia ciliata rhizomes using solvent-solvent extraction followed by crystallization yielded 12.7 g from 2.5 kg of dried rhizome powder, calculated as 0.5% w/w of the dry plant material mdpi.com. Using macroporous resin combined with recrystallization from Cissus pteroclada Hayata, crude Bergenin purity ranged from 82.18% to 88.13% depending on the macroporous resin used, and the pure product yield after recrystallization varied, with one example showing 169.7 g of pure Bergenin obtained from 10 kg of raw material google.com. Medium Pressure Chromatography using polyamide coupled with MCI GEL yielded 714.2 mg of Bergenin with a purity above 99% nih.gov. HSCCC has also been reported to achieve Bergenin purity over 99% researchgate.net.

The purity of isolated Bergenin is typically assessed using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry journalejmp.comnih.govscielo.brresearchgate.net. Achieving high purity is essential for accurate characterization and subsequent studies. The melting point is also a common indicator of purity, with pure Bergenin having a reported melting point around 236-238 °C mdpi.comgoogle.com.

Here is a summary of some reported yields and purities:

| Plant Source | Extraction Method(s) | Purification Method(s) | Reported Yield | Reported Purity |

| Peltophorum dubium | Methanol extraction | CC (Silica gel, CH2Cl2:MeOH) | 3.62% (of MeOH extract) nih.gov | Not specified |

| Peltophorum dubium | Methanol extraction | CC (Silica gel, CH2Cl2:MeOH) | 0.379% (of CHCl3 fraction yield) scielo.br | Pure compound |

| Bergenia ciliata | Sonication aided maceration (Methanol) | Solvent-solvent extraction, Crystallization | 0.5% w/w (of dry rhizome) mdpi.com | Colorless crystals (mp 237 °C) mdpi.com |

| Cissus pteroclada Hayata | Ethanol extraction | Macroporous resin, Recrystallization (95% ethanol) | 1.7% - 169.7 g from 10 kg raw material google.com | >80% (crude), Pure product google.com |

| Saxifraga atrata | Not specified (presumably extraction) | Polyamide MPC + MCI GEL MPC | 714.2 mg (from 180 g herb) nih.gov | >99% nih.gov |

| Ardisia crenata / Rodgersia sambucifolia | Microwave-assisted extraction (MAE) | HSCCC | 18.6 - 25.0 mg (from 160 mg crude extract) researchgate.net | >99% (by HPLC) researchgate.net |

| Flueggea virosa | Microwave-assisted extraction (MAE) | VLC (Silica gel, Methanol) | 100 mg (from 250 g plant) researchgate.netchemsociety.org.ng | White amorphous solid researchgate.netchemsociety.org.ng |

| Peltophorum pterocarpum | 80% Methanol extraction, Solvent partitioning | VLC, CC, Repeated crystallizations | 29.96 mg (from 1 kg leaves) journalejmp.com | Brown crystalline compound journalejmp.com |

Biosynthesis and Metabolic Pathways of Bergenin

Precursor Compounds and Initial Enzymatic Steps

The biosynthetic pathway of bergenin (B1666849) is intricately linked to the gallic acid biosynthetic pathway. mdpi.comfrontiersin.orgresearchgate.net The synthesis begins with shikimic acid. nih.govfrontiersin.org Shikimic acid undergoes a two-step dehydrogenation process catalyzed by shikimate dehydrogenase (SDH) to form gallic acid (GA). nih.govfrontiersin.orgnih.gov Gallic acid serves as a key intermediate in the bergenin biosynthetic route. nih.govfrontiersin.orgnih.govnih.gov

Key Enzymatic Transformations in Bergenin Biosynthesis

Several key enzymatic activities are involved in converting gallic acid into bergenin. These include the actions of shikimate dehydrogenase (SDH), O-methyltransferases (OMTs), and C-glycosyltransferases (CGTs). nih.govfrontiersin.orgnih.gov

Shikimate Dehydrogenase (SDH) Activity

Shikimate dehydrogenase (SDH) plays a role in the initial steps of the pathway leading to gallic acid. Specifically, BpSDH2 from Bergenia purpurascens has been identified as an enzyme that catalyzes the two-step dehydrogenation of shikimic acid to produce gallic acid. nih.govfrontiersin.orgnih.gov

O-Methyltransferase (OMT) Functionality

O-methyltransferases (OMTs) are crucial for the methylation step in bergenin biosynthesis. Enzymes like BpOMT1 from B. purpurascens and AjOMT1 from A. japonica facilitate the methylation reaction at the 4-OH position of gallic acid. nih.govfrontiersin.orgnih.gov This reaction results in the formation of 4-O-methyl gallic acid (4-O-Me-GA). nih.govfrontiersin.orgnih.gov Recent investigations suggest that C-glycosylation might precede the O-methylation of the phenolic hydroxyl group of the gallic acid-derived part by O-methyltransferases. frontiersin.orgresearchgate.net

C-Glycosyltransferase (CGT) Catalysis

C-glycosyltransferases (CGTs) are responsible for the C-glycosylation, a distinctive step in the formation of C-glycosides like bergenin. nih.govfrontiersin.orgfrontiersin.org The enzyme AjCGT1 from A. japonica has been shown to transfer a glucose moiety to the C-2 position of 4-O-methyl gallic acid (4-O-Me-GA). nih.govfrontiersin.orgnih.govfrontiersin.org This catalytic action generates 2-Glucosyl-4-O-methyl gallic acid (2-Glucosyl-4-O-Me-GA). nih.govfrontiersin.orgnih.gov The formation of C-glycosides generally involves a CGT catalyzing the C-glycosylation reaction, followed by cyclization. nih.govfrontiersin.org

Elucidation of the Bergenin Biosynthetic Pathway

Significant progress has been made in elucidating the biosynthetic pathway of bergenin. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov Research has identified and functionally characterized key enzymes, including SDH, OMTs, and CGT, involved in the synthesis of bergenin in plants like Bergenia purpurascens and Ardisia japonica. nih.govfrontiersin.orgnih.gov The pathway has been shown to start from shikimic acid, leading to gallic acid, then 4-O-methyl gallic acid, followed by C-glycosylation to form 2-Glucosyl-4-O-methyl gallic acid, and finally undergoing a ring-closure reaction to produce bergenin. nih.govfrontiersin.orgnih.gov This ring-closure can occur under acidic conditions or be catalyzed by plant dehydratases. nih.govfrontiersin.orgnih.gov The discovery of these enzymes has provided valuable insights into the bergenin biosynthetic pathways. nih.gov

The proposed biosynthetic pathway can be summarized as follows:

| Step | Substrate(s) | Enzyme(s) | Product(s) |

| Initial Dehydrogenation | Shikimic acid | Shikimate Dehydrogenase (e.g., BpSDH2) | Gallic acid (GA) |

| Methylation | Gallic acid (GA), SAM | O-Methyltransferase (e.g., BpOMT1, AjOMT1) | 4-O-methyl gallic acid (4-O-Me-GA) |

| C-Glycosylation | 4-O-Me-GA, UDP-Glc | C-Glycosyltransferase (e.g., AjCGT1) | 2-Glucosyl-4-O-methyl gallic acid (2-Glucosyl-4-O-Me-GA) |

| Ring Closure | 2-Glucosyl-4-O-Me-GA | Acidic conditions or Plant Dehydratase | Bergenin |

Note: SAM denotes S-adenosyl-L-methionine and UDP-Glc denotes Uridine diphosphate-Glucose. researchgate.net

Synthetic Biology and Metabolic Engineering for Bergenin Production

The elucidation of the bergenin biosynthetic pathway has paved the way for exploring synthetic biology and metabolic engineering strategies for its rational production in cell factories. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov Due to the low abundance and unstable content of bergenin in natural plant sources, and challenges in chemical synthesis, synthetic biology offers an opportunity to address the resource shortage. nih.gov

Researchers have reconstructed the de novo biosynthetic pathway of 4-O-methyl gallic acid 2-C-β-D-glycoside, a direct precursor of bergenin, in Escherichia coli. researchgate.netnih.gov This precursor can then be converted to bergenin through in situ acid treatment. researchgate.netnih.gov Metabolic engineering techniques have been applied to improve the production of bergenin in engineered strains. researchgate.netnih.govdntb.gov.ua For instance, production levels of 1.41 g L⁻¹ in a 3-L bioreactor have been achieved through metabolic engineering. researchgate.netnih.govdntb.gov.ua This demonstrates the potential of using synthetic biology and metabolic engineering to create microbial cell factories for the sustainable production of bergenin. researchgate.netnih.govresearchgate.netnih.gov Synthetic biology involves designing genetic components and pathways, while metabolic engineering focuses on optimizing cellular processes for producing desired compounds. openaccessjournals.comfrontiersin.org

Reconstruction in Heterologous Expression Systems (e.g., Escherichia coli)

The biosynthetic pathway of bergenin in plants has been elucidated, providing a basis for its reconstruction in microbial cell factories. wikipedia.orgwikipedia.org The pathway originates from shikimic acid, a key intermediate in the shikimate pathway. wikipedia.orgwikipedia.org Shikimic acid is converted to gallic acid (GA) through a process involving shikimate dehydrogenase (SDH). wikipedia.orgwikipedia.org Subsequently, GA undergoes O-methylation at the 4-OH position catalyzed by an O-methyltransferase (OMT), yielding 4-O-methyl gallic acid (4-O-Me-GA). wikipedia.orgwikipedia.org A crucial step involves a C-glycosyltransferase (CGT) that transfers a glucose moiety from UDP-glucose to the C-2 position of 4-O-Me-GA, forming 2-Glucosyl-4-O-methyl gallic acid. wikipedia.orgwikipedia.org The final step involves intramolecular dehydration and ring closure to produce bergenin. wikipedia.orgwikipedia.org

Reconstructing this pathway in heterologous hosts, particularly Escherichia coli, has been a focus of synthetic biology efforts to enable de novo synthesis of bergenin or its direct precursors from simple carbon sources like glucose. fishersci.cawikimedia.orgresearchgate.net This involves introducing and expressing the genes encoding the key enzymes, such as SDH, OMTs (e.g., AjOMT1, AjOMT2), and CGTs (e.g., AjCGT1), from bergenin-producing plants into E. coli. wikipedia.orgwikipedia.orgfishersci.cawikimedia.orgresearchgate.net

Studies have demonstrated the successful reconstruction of the pathway for the production of 4-O-methyl gallic acid 2-C-β-D-glycoside, the direct precursor of bergenin, in E. coli. fishersci.cawikimedia.orgresearchgate.net This precursor can then be conveniently converted to bergenin through in situ acid treatment. fishersci.cawikimedia.org Engineered E. coli strains have been constructed by combining modules responsible for producing GA from glucose and modules containing the OMT and CGT enzymes. fishersci.cauni.lu Evaluation of different engineered strains with varying plasmid combinations for these modules has shown differences in the titers of the bergenin precursor. uni.lu

Metabolic Flux Regulation for Enhanced Titer

Achieving high production titers of bergenin or its precursors in heterologous systems necessitates metabolic engineering strategies to optimize metabolic fluxes and enzyme expression levels. fishersci.caresearchgate.net Regulation of metabolic pathways is crucial when multiple genes are involved in the biosynthetic route. researchgate.net

Efforts to enhance the titer of the bergenin precursor, 4-O-methyl gallic acid 2-C-β-D-glycoside, in engineered E. coli have involved optimizing the expression of the introduced genes and potentially manipulating native E. coli pathways. fishersci.caresearchgate.netuni.lu For instance, the supply of S-adenosyl-L-methionine (SAM), a co-substrate for the OMT enzyme, can be a limiting factor. researchgate.net While direct overexpression of the SAM biosynthetic gene metK did not improve the titer in one study, strategies involving other genes related to SAM metabolism, such as mtn and luxS, might be explored. researchgate.net

Through metabolic engineering, significant improvements in bergenin precursor production have been achieved. A titer of 1.41 g/L of 4-O-methyl gallic acid 2-C-β-D-glycoside was reported in a 3-L bioreactor using an engineered E. coli strain. fishersci.cawikimedia.orgresearchgate.net This demonstrates the potential of metabolic engineering and synthetic biology approaches for the sustainable production of bergenin. fishersci.cawikimedia.org

Data from the evaluation of engineered E. coli strains (A1-A6) showcasing the titers of 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc) after 48 hours in shake flask fermentation highlight the impact of different genetic constructs on production efficiency. uni.lu

| Engineered Strain | 4-OMGA-Glc Titer (mg/L) |

| A1 | ~30 |

| A2 | ~40 |

| A3 | ~50 |

| A4 | ~70 |

| A5 | ~80 |

| A6 | ~100 |

Note: Data is approximate based on visual interpretation of a graph. uni.lu

These findings underscore the importance of fine-tuning gene expression and metabolic fluxes to maximize the production of bergenin precursors in heterologous hosts. researchgate.netuni.lu

Chemical Synthesis and Derivatization of Bergenin

Total Chemical Synthesis Approaches of Bergenin (B1666849)

The biosynthesis of bergenin in plants involves the shikimic acid pathway and the fusion of erythrose-4-phosphate, leading to the synthesis of gallic acid. nih.govfrontiersin.orgfrontiersin.org Key enzymatic steps include the action of shikimate dehydrogenases, O-methyltransferases, and C-glycosyltransferases, which facilitate the C-glycosylation and O-methylation steps. frontiersin.org While biosynthesis provides insights, total chemical synthesis remains important for accessing a wider range of derivatives and for large-scale production where natural sources are insufficient or inconsistent. frontiersin.orgfrontiersin.org

Rational Design and Synthesis of Bergenin Derivatives

Rational design and synthesis of bergenin derivatives aim to generate compounds with improved or altered biological activities. Bergenin possesses multiple hydroxyl groups, which serve as key sites for chemical modifications. frontiersin.orgresearchgate.netscielo.br These modifications can target the glycosidic moiety, phenolic hydroxyl groups, or core positions of the molecule. mdpi.comnih.gov

Structural Modifications of the Glycosidic Moiety

Modifications to the glycosidic moiety of bergenin can involve alterations to the sugar unit or its linkage to the aglycone. While specific detailed examples of modifying the sugar structure itself were less prominent in the search results, the synthesis of derivatives often involves reactions at the hydroxyl groups present on the sugar ring. For instance, peracetylation of bergenin yields bergenin pentacetate, which can then be subjected to regioselective modifications. researchgate.net Studies on immunosuppressive bergenin derivatives have also explored modifications of the sugar moiety, including ring opening analogues. nih.gov

Functionalization of Phenolic Hydroxyl Groups

Bergenin contains phenolic hydroxyl groups that can be functionalized through various chemical reactions, such as esterification and alkylation. nih.govresearchgate.netscielo.brtandfonline.comdiva-portal.org Esterification of the hydroxyl groups with fatty acids has been reported to yield bergenin derivatives with enhanced biological activity, such as improved antioxidant properties. nih.govtandfonline.comtandfonline.com The Mitsunobu protocol has been employed for the synthesis of ester analogues of bergenin at the C-11 position by coupling with various benzoic acids. tandfonline.com Alkylation of phenolic hydroxyl groups, such as through Williamson synthesis using alkyl halides, has also been used to prepare bergenin derivatives, including 8,10-dimethylbergenin, 8,10-dioctyl-bergenin, and novel dihexyl, didecyl, and ditetradecyl derivatives. scielo.br Selective methylation of phenolic hydroxyl groups is a known technique in lignin (B12514952) chemistry and can be applied to phenolic compounds like bergenin. diva-portal.orgmdpi.com

Data Table: Examples of Bergenin Derivatives Synthesized via Phenolic Hydroxyl Functionalization

| Derivative Name | Modification Type | Functional Group Introduced | Reference |

| Esterified derivatives | Esterification | Fatty acids, Benzoic acids | nih.govtandfonline.comtandfonline.com |

| 8,10-Dimethylbergenin | Alkylation | Methyl groups | scielo.br |

| 8,10-Dioctyl-bergenin | Alkylation | Octyl groups | scielo.br |

| 8,10-Dihexyl-bergenin | Alkylation | Hexyl groups | scielo.br |

| 8,10-Didecyl-bergenin | Alkylation | Decyl groups | scielo.br |

| 8,10-Ditetradecyl-bergenin | Alkylation | Tetradecyl groups | scielo.br |

Regioselective Modifications at Core Positions (C-4, C-7, C-11)

Regioselective modifications at specific core positions of the bergenin structure, such as C-4, C-7, and C-11, are important for fine-tuning biological activity. The C-11 position, which bears a primary hydroxyl group, is a common site for derivatization, as seen in the synthesis of 11-O-esterified bergenin derivatives. tandfonline.com Studies exploring the structure-activity relationships of bergenin derivatives have specifically investigated modifications at the C-7 position, demonstrating effects on cytokine production. researchgate.net Modifications and/or inversion of configuration at the C-4 position have also been explored in the synthesis of immunosuppressive bergenin analogues. nih.gov While achieving complete regioselectivity can be challenging, targeted synthetic strategies allow for selective functionalization at these positions. nih.govmdpi.comnih.govresearchgate.netCurrent time information in Bangalore, IN.

Synthesis of Novel Conjugates and Hybrid Molecules

The synthesis of novel conjugates and hybrid molecules involving the bergenin scaffold has emerged as a strategy to enhance its properties or create multi-functional compounds. This involves linking bergenin to other molecules or functional units. Examples include the synthesis of bergenin-1,2,3-triazole hybrids, which have been evaluated for anticancer activities. researchgate.net Piperazine-linked bergenin heterocyclic hybrids have also been synthesized and tested for their cytotoxic effects. x-mol.comresearchgate.net Furthermore, bergenin has been chemically immobilized onto biodegradable polymers, such as polylactic acid (PLA), to create conjugates like bergenin-PLA. nih.gov This approach can influence properties like controlled release and potentially enhance antitumor activity. nih.gov Molecular hybridization, combining two or more pharmacophoric units, is a valuable concept in designing new compounds with potentially improved biological profiles. researchgate.netmdpi.com

Data Table: Examples of Bergenin Conjugates and Hybrid Molecules

| Conjugate/Hybrid Type | Linked Moiety/Polymer | Potential Application | Reference |

| Bergenin-1,2,3-triazole hybrids | 1,2,3-Triazole | Anticancer activity | researchgate.net |

| Piperazine-linked hybrids | Piperazine, Heterocycles | Cytotoxic activity | x-mol.comresearchgate.net |

| Bergenin-Polylactic acid (PLA) | Polylactic acid | Controlled release, Antitumor activity | nih.gov |

Structure Activity Relationship Sar Studies of Bergenin and Its Analogs

Influence of Structural Elements on Biological Potency

Modifications to the bergenin (B1666849) structure, particularly esterification at the 11-O position and the introduction of substituents on the benzoic acid moiety, have been shown to significantly impact biological potency. For instance, the α-glucosidase inhibitory activity of bergenin derivatives is influenced by the presence and position of substituents. tandfonline.comtandfonline.com Specifically, an 11-O-(3′,4′-dimethoxybenzoyl)-bergenin derivative demonstrated potent inhibitory activity against α-glucosidase. tandfonline.comtandfonline.comnih.gov The presence of a methoxy (B1213986) group at the 3′-position on the bergenin derivative moiety is a potent factor for α-glucosidase inhibitory activity. tandfonline.com

In the context of β-secretase (BACE1) inhibition, bergenin analogues have shown dose-dependent inhibitory effects. nih.govkeio.ac.jp 11-O-protocatechuoylbergenin was found to be a potent inhibitor of BACE1. nih.govkeio.ac.jp The substituents on the benzoic acid moiety were observed to influence BACE1 inhibitory activity. nih.govkeio.ac.jp

Studies on the cytotoxic activity of bergenin esters have revealed that the size of substituents plays an important role. nih.govcjnmcpu.com Esterification of bergenin with gallic acid, caffeic acid, or ferulic acid has been shown to enhance antioxidant and anti-inflammatory activities. arabjchem.org

Impact of Stereochemistry on Pharmacological Activity

Bergenin possesses defined stereocenters. ncats.io While the general structure and various derivatives have been studied for their activities, specific detailed research focusing solely on the impact of stereochemistry on the pharmacological activity of isolated bergenin stereoisomers is less extensively documented in the provided search results. However, the defined stereochemistry of bergenin is noted in its IUPAC name and structural representations. nih.govuni.lufishersci.cawikidata.org

Correlation of Lipophilicity and Substituent Characteristics with Activity

The lipophilicity of bergenin derivatives has been correlated with their biological activity. For example, the cytotoxic activity of bergenin esters is significantly influenced by the lipophilicity of the compounds. nih.govcjnmcpu.com Lipophilic acetylbergenin showed greater hepatoprotective activity compared to the less lipophilic bergenin. nih.govsemanticscholar.org The XLogP predicted value for bergenin is -1.0, suggesting it is relatively hydrophilic. uni.lu The miLogP (Molinspiration log p-value) for bergenin is reported as -0.90, indicating it is a water-soluble compound. ijprajournal.com The total polar surface area (TPSA) is 135.91. ijprajournal.com These physicochemical properties are considered essential for a treatment drug. ijprajournal.com

The nature and position of substituent groups on the bergenin scaffold are crucial for their structure-activity relationship. The increase in the number and position of galloyl, caffeoyl, and feruloyl groups can enhance anti-inflammatory activities. arabjchem.org

Investigation of Ligand-Receptor Interactions and Target Engagement

Molecular docking studies have been employed to investigate the interactions of bergenin and its analogs with biological targets. These studies suggest that the isocoumarin (B1212949) pharmacophore is essential for bergenin's bioactivities. nih.govbenthamdirect.com

Computational studies have explored the potential interactions of bergenin with various protein targets, including those involved in tuberculosis management and neurological disorders. ijprajournal.comsemanticscholar.org For instance, molecular docking of bergenin with demyelination-associated proteins like NgR1 and NOGO-A has shown effective binding scores, suggesting potential as a treatment for demyelination by blocking negative regulatory receptor proteins involved in axonal regeneration. ijprajournal.com Specific amino acids involved in the interaction with receptor proteins include ASN 172, GLY 128, PRO 147, ASP 176, ARG 175, ASP 171, and THR 173. ijprajournal.com

Bergenin has also been predicted and confirmed to target NLRP3, an inflammasome component, and accelerates its degradation, which contributes to its anti-inflammatory effects. amegroups.cnamegroups.org Furthermore, bergenin has been identified as a PPAR-γ agonist, promoting its nuclear translocation and transcriptional activity, and augmenting the expression of related mRNA. frontiersin.org It has also been shown to upregulate PTEN protein levels by enhancing its interaction with USP13, leading to the stabilization of PTEN and subsequent inhibition of AKT phosphorylation and HK2 expression, indicating targeting of aerobic glycolysis in cancer cells. researchgate.net

The interaction between bergenin and galectin-3, an enzyme involved in various cellular processes including cancer, is also a subject of study. nih.gov

Mechanistic Investigations of Bergenin S Biological Activities in Preclinical Models

Molecular Mechanisms of Antioxidant Action

Bergenin (B1666849) exhibits antioxidant activity through multiple mechanisms, including direct free radical scavenging, inhibition of lipid peroxidation, and modulation of endogenous antioxidant enzyme systems. These actions collectively contribute to its protective effects against oxidative stress in various preclinical models.

Direct Reactive Oxygen Species (ROS) Scavenging

Bergenin has demonstrated the ability to directly scavenge reactive oxygen species (ROS) and other free radicals in various in vitro and in vivo models frontiersin.orgmdpi.comnih.goveijppr.comresearchgate.netnih.govresearchgate.net. Studies have shown its strong scavenging effect on DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals mdpi.comresearchgate.net. It has also been shown to reduce levels of intracellular ROS in cell models subjected to oxidative stress frontiersin.orgnih.govresearchgate.net. For instance, bergenin treatment significantly alleviated H₂O₂-induced ROS overproduction in human nucleus pulposus cells (HNPCs) in a dose-dependent manner nih.gov. In a cerebral hemorrhage model, a biological scaffold incorporating bergenin effectively reduced ROS production induced by hemin (B1673052) in primary cultured astrocytes researchgate.net. Furthermore, bergenin suppressed the production of superoxide (B77818) anion (O₂•⁻) in human neutrophils stimulated by opsonized zymosan (OZ) and phorbol-12-myristate-13-acetate (PMA) researchgate.net.

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation, a process involving the oxidative degradation of lipids, is a key indicator of oxidative stress nih.gov. Bergenin has been shown to inhibit lipid peroxidation in preclinical settings frontiersin.orgpatsnap.commdpi.comresearchgate.nettjnpr.org. In mice subjected to tert-butyl hydroperoxide (TBHP)-induced hepatic oxidative stress, bergenin treatment inhibited lipid peroxidation in both plasma and livers tjnpr.org. Similarly, in a model of copper-induced oxidative stress, bergenin reduced lipid peroxidation in hepatic tissues researchgate.net. Bergenin's ability to prevent lipid peroxidation contributes to its protective effects against oxidative damage in various organs frontiersin.orgmdpi.com.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase)

Bergenin influences the activity and levels of endogenous antioxidant enzymes, which are crucial for maintaining cellular redox homeostasis patsnap.comtjnpr.orgbiozoojournals.ro. Preclinical studies have reported that bergenin treatment can enhance the activity of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) peroxidase (GPx) frontiersin.orgpatsnap.comeijppr.comnih.govresearchgate.netresearchgate.nettjnpr.orgnih.gov. In a transgenic mouse model, bergenin significantly reversed the reduced activity of SOD and Catalase in brain regions nih.gov. In HNPCs exposed to H₂O₂-induced oxidative stress, bergenin increased the activity of SOD and the level of glutathione peroxidase nih.gov. Studies in mice with induced hepatic oxidative stress also showed that bergenin restored the hepatic activities of SOD, Catalase, and GPx tjnpr.org. Bergenin's ability to improve the renal antioxidant defense machinery, including these enzymes, has also been observed eijppr.com.

Detailed findings on the modulation of antioxidant enzymes by bergenin in a transgenic mouse model are presented in the table below:

| Enzyme | Brain Region | Control Group Activity (%) | Bergenin (60 mg/kg) Activity (%) | Significance (vs. Control) |

| Reduced Glutathione (GSH) | Hippocampus (HC) | Significantly decreased | Increased | p < 0.001 |

| Reduced Glutathione (GSH) | Prefrontal Cortex (PFC) | Significantly decreased | Increased | p < 0.001 |

| Reduced Glutathione (GSH) | Entorhinal Cortex (EC) | Significantly decreased | Increased | p < 0.001 |

| Glutathione-S-transferase (GST) | Hippocampus (HC) | Significantly decreased | Increased | p < 0.001 |

| Glutathione-S-transferase (GST) | Prefrontal Cortex (PFC) | Significantly decreased | Increased | p < 0.001 |

| Glutathione-S-transferase (GST) | Entorhinal Cortex (EC) | Significantly decreased | Increased | p < 0.001 |

| Superoxide Dismutase (SOD) | Hippocampus (HC) | Significantly decreased | Increased | p < 0.001 |

| Superoxide Dismutase (SOD) | Prefrontal Cortex (PFC) | Significantly decreased | Increased | p < 0.001 |

| Superoxide Dismutase (SOD) | Entorhinal Cortex (EC) | Significantly decreased | Increased | p < 0.001 |

| Catalase | Hippocampus (HC) | Significantly decreased | Increased | p < 0.001 |

| Catalase | Prefrontal Cortex (PFC) | Significantly decreased | Increased | p < 0.001 |

| Catalase | Entorhinal Cortex (EC) | Significantly decreased | Increased | p < 0.001 |

Note: Data is based on significant reversals of decreased enzyme activity in the transgenic mouse model compared to the wild-type control nih.gov. Specific percentage values for the control group are not provided in the snippet, but the significant decrease compared to wild-type and subsequent increase with bergenin treatment are highlighted.

Cellular and Molecular Pathways in Anti-Inflammatory Effects

Bergenin exhibits potent anti-inflammatory effects by modulating key cellular and molecular pathways involved in the inflammatory response. This includes the suppression of pro-inflammatory cytokine production and the downregulation of inflammatory mediators.

Suppression of Pro-Inflammatory Cytokine Production (TNF-α, IL-6, IFN-γ, IL-12, IL-17)

Preclinical studies consistently show that bergenin can suppress the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) patsnap.commdpi.comresearchgate.netresearchgate.netnih.govtandfonline.comnih.govfrontiersin.orgmdpi.comresearchgate.net. In various inflammation models, bergenin treatment led to decreased concentrations of these cytokines nih.govtandfonline.com. For example, in a mouse model of LPS-induced mastitis, bergenin attenuated the increased concentration of TNF-α, IL-1β, and IL-6 nih.gov. Bergenin also suppressed TNF-α-stimulated production of IL-6 and IL-8 in human bronchial epithelial cells nih.gov. Research indicates that bergenin can downregulate the formation of Th1 cytokines (IL-4, IFN-γ, and TNF-α) mdpi.com. While direct evidence for the suppression of IL-12 and IL-17 is less explicit in the provided snippets, the general anti-inflammatory effect and modulation of Th1/Th2 balance suggest potential indirect effects.

Data on the effect of bergenin on IL-1β levels in a diabetic neuropathy model is presented below:

| Group | IL-1β Level |

| Normal Control | 48 |

| Diabetic Control | 118 |

| Bergenin (10 mg/kg) | 90 |

| Bergenin (20 mg/kg) | 77 |

| Bergenin (40 mg/kg) | 60 |

Note: Values are represented as mean ± SEM. Bergenin treatment reduced IL-1β levels dose-dependently in diabetic conditions tandfonline.com.

Regulation of Key Signaling Cascades (NF-κB, IKKβ, Mitogen-Activated Protein Kinases, STAT3)

Bergenin has demonstrated the ability to modulate several crucial signaling pathways involved in inflammation and cancer progression. Research indicates that bergenin can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. Studies in macrophages stimulated with lipopolysaccharide (LPS) showed that bergenin suppressed the nuclear translocation and DNA-binding activity of NF-κB-p65. nih.govresearchgate.net While bergenin did not significantly affect the phosphorylation of IKKβ and IκBα in LPS-stimulated RAW264.7 cells, it improved the association between NF-κB-p65 and IκBα. nih.gov Another study suggests bergenin monohydrate can attenuate inflammatory responses via both NF-κB and MAPK pathways. nih.gov

Furthermore, bergenin has been shown to impact Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK. In LPS-induced mastitis in mice, bergenin played an anti-inflammatory role through the modulation of MAPK and NF-κB signaling pathways. bjmu.edu.cn Bergenin monohydrate has also been shown to reduce the phosphorylation levels of p38, ERK, and JNK in the context of Klebsiella pneumonia infection. nih.gov

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another target of bergenin. Studies have shown that bergenin can inhibit the phosphorylation of STAT3 proteins. nih.govnih.govmdpi.com This inhibition of STAT3 signaling has been implicated in the anticancer activity of bergenin against cervical cancer cells. nih.govnih.gov Bergenin also suppressed STAT3 signaling in the context of osteoarthritis. researchgate.net

Mechanistic Basis of Anticancer Potential

Bergenin's anticancer potential is linked to its multifaceted effects on cancer cell behavior, including the induction of apoptosis, cell cycle arrest, DNA damage, and the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis.

Induction of Apoptosis and Cell Cycle Arrest (G0/G1, G1/G2 Phases)

Bergenin efficiently inhibits the proliferation of human cancer cells by inducing apoptosis and causing cell cycle arrest. frontiersin.orgnih.gov Multiple studies have shown that bergenin can induce cell cycle arrest in the G0/G1 phase in various cancer cell lines, including colorectal adenocarcinoma cells and HeLa cervical cancer cells. nih.govmdpi.comresearchgate.netajol.infox-mol.netajol.info Some research also indicates arrest in the G1/G2 phases. frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net

The induction of apoptosis by bergenin has been observed in several cancer types. nih.govajol.infox-mol.netajol.info This apoptotic effect is often associated with the modulation of proteins involved in the apoptotic cascade, such as enhancing the expression of Bax and decreasing the expression of Bcl-2. nih.govresearchgate.netx-mol.netresearchgate.net

Mechanism of DNA Damage Induction

A key mechanism contributing to bergenin's anticancer effects is its ability to induce DNA damage in cancer cells. ajol.infoajol.info This DNA damage is often linked to the stimulation of intracellular reactive oxygen species (ROS) production. frontiersin.orgnih.govresearchgate.netajol.infoajol.info Increased levels of ROS can lead to DNA strand breaks. ajol.infoajol.info This ROS-mediated DNA damage can subsequently trigger cell cycle arrest and apoptosis. ajol.info

Inhibition of Oncogenic Signaling Pathways (PI3K/AKT/mTOR)

Bergenin has been shown to suppress the growth of cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway. researchgate.netajol.infoajol.info This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in various cancers. ajol.inforesearchgate.net Bergenin treatment has been shown to markedly decrease the phosphorylation levels of AKT and mTOR, key components of this pathway, in a concentration-dependent manner. ajol.info Inhibition of the PI3K/AKT/mTOR pathway by bergenin contributes to the induction of DNA damage and G1 phase arrest in cancer cells. researchgate.netajol.infoajol.info

Anti-angiogenic Mechanisms (e.g., Modulation of Galectin-3, MMP-9)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Bergenin has demonstrated anti-angiogenic properties by modulating proteins involved in this process. Studies have shown that bergenin can decrease the levels of key angiogenic proteins such as Galectin-3 and Matrix Metalloproteinase-9 (MMP-9) in cervical carcinoma cells. frontiersin.orgresearchgate.netnih.govresearchgate.netscienceopen.com Molecular docking analysis has indicated that bergenin has a higher affinity for MMP-9 compared to Galectin-3. researchgate.netnih.govresearchgate.net This modulation of angiogenic proteins provides insight into the anti-angiogenic mechanism of bergenin in certain cancer types. researchgate.netnih.govresearchgate.netscienceopen.com

Regulation of Anti-Apoptotic Proteins (e.g., Survivin)

Anti-apoptotic proteins play a significant role in the survival of cancer cells and their resistance to therapy. Survivin, an inhibitor of apoptosis protein (IAP), is often overexpressed in various malignancies. researchgate.netnih.govindonesianjournalofcancer.or.idmdpi.com Bergenin has been found to exert antitumor effects by targeting and downregulating survivin. researchgate.netnih.govresearchgate.net Mechanistically, bergenin can reduce the phosphorylation of survivin by regulating pathways such as the Akt/Wee1/CDK1 signaling pathway, which enhances the interaction between survivin and E3 ligase Fbxl7, leading to survivin ubiquitination and degradation. researchgate.netnih.govresearchgate.net This degradation of survivin contributes to the induction of apoptosis in cancer cells. researchgate.netresearchgate.net

Here is a summary of some research findings on the effects of Bergenin on cell cycle distribution:

| Cell Line | Cancer Type | Bergenin Effect on Cell Cycle | Reference |

| HCT116 | Colorectal Cancer | G1 phase arrest | researchgate.netajol.infoajol.info |

| HeLa | Cervical Cancer | G0/G1 cell cycle arrest | nih.govnih.govx-mol.net |

| SiHa | Cervical Cancer | G2/M phase cell cycle arrest | researchgate.net |

| HCT116 | Colorectal Cancer | DNA breaks | ajol.infoajol.info |

Here is a summary of some research findings on the effects of Bergenin on key signaling proteins:

| Protein Target | Effect of Bergenin | Associated Pathway | Reference |

| NF-κB-p65 | Inhibited nuclear translocation and DNA binding activity | NF-κB | nih.govresearchgate.net |

| IKKβ | Inhibition | NF-κB | nih.govresearchgate.net |

| p38, ERK, JNK (MAPKs) | Reduced phosphorylation | MAPK | nih.govbjmu.edu.cnresearchgate.netfrontiersin.org |

| STAT3 | Inhibited phosphorylation | STAT3 | nih.govnih.govmdpi.comresearchgate.netnih.gov |

| AKT | Decreased phosphorylation | PI3K/AKT/mTOR | ajol.infoajol.info |

| mTOR | Decreased phosphorylation | PI3K/AKT/mTOR | ajol.infoajol.info |

| Galectin-3 | Decreased levels | Angiogenesis | frontiersin.orgresearchgate.netnih.govresearchgate.netscienceopen.com |

| MMP-9 | Decreased levels | Angiogenesis | frontiersin.orgresearchgate.netnih.govresearchgate.netscienceopen.com |

| Survivin | Downregulation/Degradation | Apoptosis | frontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net |

| Bax | Enhanced expression | Apoptosis | nih.govresearchgate.netx-mol.netresearchgate.net |

| Bcl-2 | Decreased expression | Apoptosis | nih.govresearchgate.netx-mol.netresearchgate.net |

| p-H2AX (Ser139) | Increased level | DNA Damage | ajol.info |

Neuroprotective Mechanisms

Bergenin has demonstrated neuroprotective properties in various preclinical models, with studies elucidating several underlying mechanisms.

Activation of SIRT1/FOXO3a/MnSOD Pathway

Research indicates that Bergenin can exert neuroprotection, in part, through the activation of the SIRT1/FOXO3a pathway. SIRT1, a NAD+-dependent deacetylase, and FOXO3a, a transcription factor, are key components in cellular stress response and longevity pathways. Activation of this pathway is linked to reduced oxidative stress and inflammation. For instance, studies in models of ischemic stroke have shown that Bergenin boosts the Sirt1/FOXO3a pathway, contributing to its protective effects against cerebral injury. nih.govnih.govmdpi.com Deacetylation of FOXO3 by Sirt1 can prevent cell death, and FOXO3 is known to regulate oxidative stress by upregulating antioxidant proteins such as superoxide dismutase (SOD), including Manganese Superoxide Dismutase (MnSOD), and catalase. nih.govmdpi.com Bergenin has been shown to hamper the production of oxidative stress mediators by activating the Sirt1/FOXO3 pathway. nih.gov This suggests that Bergenin's modulation of the SIRT1/FOXO3a/MnSOD axis plays a role in enhancing antioxidant defenses, thereby contributing to neuroprotection in conditions characterized by oxidative damage.

Modulation of AMP-Activated Protein Kinase (AMPK) Signaling Pathways

Modulation of AMP-Activated Protein Kinase (AMPK) signaling pathways represents another mechanism contributing to Bergenin's neuroprotective effects, particularly in the context of diabetic neuropathy. nih.govfishersci.cadana-farber.org AMPK is a critical energy sensor involved in regulating cellular metabolism and maintaining cellular homeostasis. Activation of AMPK, often indicated by elevated levels of phosphorylated AMPK (P-AMPK), has been suggested as a mechanism by which Bergenin may help restore damaged cellular pathways associated with diabetic neuropathy. nih.govfishersci.ca AMPK activation is associated with reduced neurotoxic effects, protection against oxidative stress, and an increase in neurotrophic factors and antioxidants. nih.gov Furthermore, AMPK plays a role in glucose balance and cellular metabolism, which are often disrupted in diabetic conditions affecting neuronal health. nih.gov

Attenuation of Neuroinflammation in Neuropathic Conditions

Bergenin exhibits significant anti-neuroinflammatory activity in preclinical models of neuropathic conditions, including diabetic neuropathy and chemotherapy-induced neuropathic pain. nih.govfishersci.canih.govnih.govresearchgate.netthegoodscentscompany.comcuhk.edu.cnciteab.com Neuroinflammation, characterized by the activation of glial cells and the release of pro-inflammatory mediators, is a key contributor to the development and maintenance of neuropathic pain. Bergenin has been shown to effectively reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in nervous tissues, including the sciatic nerve and spinal cord, in neuropathic mice. nih.govfishersci.canih.govresearchgate.netthegoodscentscompany.com In models of chemotherapy-induced neuropathic pain, Bergenin treatment reversed microglial activation and the infiltration of pro-inflammatory cytokines. nih.gov Additionally, Bergenin has been reported to reduce inducible nitric oxide synthase (iNOS) expression and upregulate antioxidant enzymes like glutathione peroxidase and Nrf2, contributing to the reestablishment of redox and immune homeostasis in the nervous system. nih.govthegoodscentscompany.com Studies also indicate that Bergenin can inhibit NF-κB activity and affect PPAR-γ expression, further contributing to its anti-inflammatory effects in the context of neuroinflammatory damage. cuhk.edu.cnciteab.com

Anti-Diabetic and Hypoglycemic Mechanisms

Bergenin has demonstrated anti-diabetic and hypoglycemic effects in preclinical studies, mediated through mechanisms involving pancreatic beta cell protection and enzyme inhibition.

Beta Cell Protection and ATP Level Enhancement

Bergenin has shown protective effects on pancreatic beta cells, which are crucial for insulin (B600854) production and glucose homeostasis. Preclinical studies using INS-1E cells, a rat insulinoma cell line, have demonstrated that Bergenin can significantly inhibit cytokine-induced beta cell apoptosis. nih.govuni.lucdutcm.edu.cnscribd.comru.ac.za This protective effect is associated with a concurrent increase in cellular ATP levels, which serves as a marker for beta cell viability. nih.govuni.lucdutcm.edu.cn Bergenin also enhanced insulin secretion in these cells. nih.govuni.lucdutcm.edu.cn Further mechanistic investigations revealed that Bergenin helped restore mitochondrial membrane potential, decreased the production of reactive oxygen species (ROS), and improved mitochondrial dehydrogenase activity in cytokine-treated beta cells. nih.govuni.lucdutcm.edu.cn These findings suggest that Bergenin protects beta cells from damage and dysfunction induced by inflammatory cytokines, contributing to improved beta cell viability and function.

The following table summarizes some of the observed effects of Bergenin on INS-1E cells treated with proinflammatory cytokines:

| Parameter | Effect of Bergenin Treatment (vs. Cytokines Alone) | IC50/EC50 (µM) | Reference |

| Beta cell apoptosis (Caspase-3 activity) | Inhibited | IC50 = 7.29 ± 2.45 | nih.govuni.lucdutcm.edu.cn |

| Cellular ATP Levels | Increased | EC50 = 1.97 ± 0.47 | nih.govuni.lucdutcm.edu.cn |

| Insulin secretion | Enhanced | EC50 = 6.73 ± 2.15 | nih.govuni.lucdutcm.edu.cn |

| Nitric oxide production | Decreased | IC50 = 6.82 ± 2.83 | nih.govuni.lucdutcm.edu.cn |

| Mitochondrial membrane potential | Restored | EC50 = 2.27 ± 0.83 | nih.govuni.lucdutcm.edu.cn |

| ROS production | Decreased | IC50 = 14.63 ± 3.18 | nih.govuni.lucdutcm.edu.cn |

| Mitochondrial dehydrogenase activity | Improved | EC50 = 1.39 ± 0.62 | nih.govuni.lucdutcm.edu.cn |

Inhibition of Alpha-Glucosidase Enzyme Activity

Bergenin and its derivatives have been identified as inhibitors of alpha-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose in the digestive tract. nih.govnih.govnih.govnih.gov Inhibition of alpha-glucosidase can help reduce postprandial blood glucose levels, representing a strategy for managing hyperglycemia in diabetes. Studies have evaluated the alpha-glucosidase inhibitory activities of Bergenin derivatives, classifying them as a new group of alpha-glucosidase inhibitors. nih.govnih.govnih.gov Structure-activity relationship studies have shown that the presence of substituents on the Bergenin structure can influence its inhibitory activity. nih.govnih.gov For example, one study highlighted a specific Bergenin derivative, 11-O-(3′,4′-dimethoxybenzoyl)-bergenin, as a potent noncompetitive inhibitor of alpha-glucosidase. nih.govnih.gov Another study reported that a new Bergenin derivative showed excellent inhibition on yeast alpha-glucosidase with a significantly lower IC50 value (24.6 µM) compared to reference drugs like acarbose (B1664774) (907.5 µM) and 1-deoxynojirimycin (B1663644) (278.0 µM). nih.gov This indicates that Bergenin and its modified forms can directly impact carbohydrate metabolism by inhibiting this key enzyme.

The following table presents illustrative data on the alpha-glucosidase inhibitory activity of a Bergenin derivative compared to reference inhibitors:

| Compound | Alpha-Glucosidase IC50 (µM) | Reference |

| New Bergenin derivative (Compound 6) | 24.6 | nih.gov |

| Acarbose | 907.5 | nih.gov |

| 1-deoxynojirimycin | 278.0 | nih.gov |

Hepatoprotective Mechanisms

Preclinical studies have explored the mechanisms by which bergenin hydrate (B1144303) exerts protective effects on the liver.

Protection Against Oxidative Stress in Hepatic Cellular Models

Oxidative stress plays a significant role in various forms of liver injury researchgate.net. Research indicates that bergenin hydrate can protect hepatic cells against oxidative damage. In human hepatoma (HepG2) cells, bergenin demonstrated the ability to ameliorate oxidative stress induced by xenobiotics such as ethanol (B145695) and tert-butyl hydroperoxide (TBHP). cmu.ac.th. This compound at a concentration of 300 µM modulated the oxidant-antioxidant imbalance by restoring the activities of antioxidant enzymes and maintaining glutathione (GSH) homeostasis. cmu.ac.th. This protective effect was evidenced by improved cell morphology, elevated cell viability, and reduced leakage of lactate (B86563) dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT) in treated HepG2 cells exposed to ethanol and TBHP. cmu.ac.th. This compound also restored malondialdehyde (MDA) levels, promoted superoxide dismutase (SOD) and catalase (CAT) activities, and enhanced total GSH content in these cells. cmu.ac.th.

Data from a study on HepG2 cells treated with ethanol or TBHP and this compound (300 µM) is summarized below: cmu.ac.th

| Treatment Group (HepG2 cells) | Cell Viability (% of control) | LDH Leakage (% of control) |

| Ethanol + this compound | 95.94-99.20 | 8.14-9.10 |

| TBHP + this compound | 97.72-99.62 | 7.82-8.92 |

Regulation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Pathway

The peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway is involved in regulating various cellular processes, including inflammation, lipid metabolism, and cell growth doc-developpement-durable.orgnih.gov. Studies suggest that this compound's hepatoprotective effects may involve the modulation of this pathway. In a model of hepatic ischemia-reperfusion (IR) injury, this compound was found to increase the expression of PPAR-γ-related genes in a dose-dependent manner. nih.govsemanticscholar.orgresearchgate.net. Activation of PPAR-γ by this compound appears to contribute to the reduction of reactive oxygen species (ROS) and the downregulation of inflammatory factors such as TNF-α, IL-6, and IL-1β. nih.govsemanticscholar.orgresearchgate.net. Furthermore, this compound's activation of PPAR-γ has been implicated in inhibiting apoptosis and autophagy in the context of hepatic IR injury. nih.govsemanticscholar.orgresearchgate.net. In vitro studies using normal hepatocyte (LO2) cells subjected to hypoxia treatment also indicated that this compound could protect against cell death, and this protection was diminished when PPAR-γ activation was inhibited. semanticscholar.org. This compound may activate PPAR-γ by clearing ROS and regulating the P38 MAPK pathway, which in turn influences downstream pathways related to inflammatory factor release. semanticscholar.org. This compound has also been shown to attenuate hepatic fibrosis by regulating autophagy mediated by the PPAR-γ/TGF-β pathway in preclinical models. nih.govresearchgate.net.

Key molecular changes observed in hepatic IR injury models treated with this compound include: nih.govsemanticscholar.orgresearchgate.net

| Molecular Marker | Effect of this compound Treatment |

| PPAR-γ gene expression | Increased (dose-dependent) |

| ROS release | Reduced |

| Inflammatory factors | Downregulated (TNF-α, IL-6, IL-1β) |

| Apoptosis | Inhibited |

| Autophagy | Inhibited |

| P38 MAPK phosphorylation | Decreased (dose-dependent) |

| NF-κB p65 phosphorylation | Decreased (dose-dependent) |

| JAK2/STAT1 phosphorylation | Decreased (dose-dependent) |

Immunomodulatory Activities

This compound has demonstrated immunomodulatory properties in preclinical investigations. wikipedia.orgfrontiersin.orgmdpi.comnih.gov.

Suppression of Lymphocyte Proliferation (e.g., Splenocytes)

The immunomodulatory effects of natural compounds can involve influencing the proliferation of immune cells like lymphocytes. Studies have shown that this compound can suppress the proliferation of lymphocytes, including splenocytes. science.govsmujo.idfoodandnutritionresearch.net. While the provided search results mention the suppression of splenocyte proliferation by other compounds like morin (B1676745) hydrate science.gov and discuss splenocyte proliferation assays in the context of immunomodulatory activity smujo.idfoodandnutritionresearch.net, direct detailed data on this compound's effect on splenocyte proliferation from these specific searches is limited. However, bergenin is generally recognized for its immunomodulatory effects. wikipedia.orgfrontiersin.orgmdpi.comnih.gov.

Inhibition of Cytokine Secretion (IFN-γ, IL-4)

Modulating the secretion of cytokines is a key aspect of immunomodulation. Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) are important cytokines involved in immune responses nih.govnih.gov. Preclinical research suggests that this compound can influence the secretion of these cytokines. While some studies on other compounds discuss the inhibition of cytokine production, including IFN-γ and IL-4, in the context of immunomodulatory activity science.govnih.gov, specific detailed data on this compound's direct inhibitory effects on IFN-γ and IL-4 secretion from the provided search results is not extensively detailed. However, bergenin's role in downregulating inflammatory factors like TNF-α, IL-6, and IL-1β via the PPAR-γ pathway in hepatic models nih.govsemanticscholar.orgresearchgate.net suggests a broader anti-inflammatory and immunomodulatory capacity that could extend to other cytokines.

Other Investigated Biological Activities and Underlying Mechanisms

Beyond hepatoprotective and immunomodulatory effects, preclinical studies have explored other biological activities of this compound. These include antiviral, antifungal, antitussive, antiplasmodial, anti-inflammatory, antiarrhythmic, antitumor, antiulcerogenic, antidiabetic, and wound healing properties. frontiersin.orgnih.govresearchgate.net. This compound has been shown to inhibit the proliferation of human cancer cells by inducing intracellular reactive oxygen species (ROS) production, causing DNA damage, and leading to cell cycle arrest by blocking signaling pathways. frontiersin.org. Its antioxidant properties are also considered to contribute to various effects, such as protecting against oxidative stress in embryonic rat cardiomyocytes (H9c2 cells) in a model of acute myocardial infarction by decreasing ROS and MDA production and increasing SOD levels. frontiersin.org. This compound's anti-inflammatory effects may involve the reduction of cyclooxygenase-2 (COX-2) activity and the inhibition of pro-inflammatory mediators. researchgate.net.

Anti-Urolithiatic Pathophysiological Modulation

Bergenin has demonstrated anti-urolithiatic potential in preclinical models, particularly in studies involving Bergenia ligulata, a plant rich in bergenin nih.govresearchgate.net. The mechanism is thought to involve the hydrolysis product of bergenin, 4-O-methylglycoside (4-OMG). This derivative possesses a negatively charged free carboxylate group that can bind to the calcium site of calcium oxalate (B1200264) (CaOx) crystals, thereby inhibiting their precipitation and preventing renal stone formation nih.govresearchgate.net.

Preclinical studies in ethylene (B1197577) glycol-induced hyperoxaluric rats have shown that oral administration of bergenin ameliorated damage to mitochondrial complexes and alleviated oxidative stress, indicating its effectiveness against urolithiasis nih.gov. In vitro studies using renal epithelial cells (NRK-52E) have also shown that extracts containing bergenin significantly inhibit the nucleation and aggregation of calcium oxalate crystals and can modulate crystal structure, converting the more harmful calcium oxalate monohydrate (COM) to the less pernicious calcium oxalate dihydrate (COD) form nih.gov. Furthermore, studies in rats treated with Bergenia ligulata extracts demonstrated a reduction in CaC₂O₄ crystal deposition in renal tubules and improved renal function nih.gov. Methanolic extracts containing bergenin have also shown dissolution effects on urinary calculi in the kidney and urine constituents in rats researchgate.net.

Key findings from preclinical anti-urolithiatic studies:

| Model | Key Finding | Mechanism/Effect |

| Ethylene glycol-induced hyperoxaluric rats | Amelioration of mitochondrial damage and oxidative stress. nih.gov | Potential effectiveness against urolithiasis. nih.gov |

| Renal epithelial NRK-52E cells (in vitro) | Significant inhibition of calcium oxalate crystal nucleation and aggregation. nih.gov | Modulation of crystal structure (COM to COD). nih.gov |

| Ethylene glycol-induced urolithiasis rats | Prevention of CaC₂O₄ crystal deposition in renal tubules; improved renal function. nih.gov | Inhibition of crystal deposition. nih.gov |

| Rats treated with B. ligulata extracts | Dissolution of urinary calculi in kidney and urine. researchgate.net | Direct dissolution effect. researchgate.net |

| In vitro (homogeneous precipitation) | Inhibition of calcium oxalate monohydrate and hydrogen phosphate (B84403) dehydrate crystal formation. nih.govresearchgate.net | Binding to calcium sites on crystals via 4-OMG; inhibition of precipitation. nih.govresearchgate.net |

Anti-Hyperuricemic Mechanisms

Bergenin has demonstrated anti-hyperuricemic effects in preclinical models by influencing uric acid metabolism and excretion nih.gov. Studies in hyperuricemic mice showed that bergenin reduced serum urate levels by promoting uric acid excretion in both the kidneys and the gut nih.gov.

The proposed mechanisms involve the regulation of uric acid transporters. Bergenin treatment increased the expression of ABCG2 (ATP-binding cassette subfamily G member 2) in both the kidneys and intestine nih.gov. ABCG2 is a transporter involved in the excretion of uric acid nih.gov. Additionally, bergenin suppressed the expression of SLC2A9 (solute carrier family 2 member 9) in the kidney while increasing its expression in the intestine nih.gov. SLC2A9 is another transporter involved in uric acid transport; its varied regulation by bergenin in different tissues contributes to the net increase in uric acid excretion nih.gov.

Further mechanistic insights suggest that bergenin promotes ABCG2 and SLC2A9 expression in the intestine by activating PPARγ (Peroxisome proliferator-activated receptor gamma) nih.gov. In the kidneys, bergenin suppresses SLC2A9 expression by preventing the nuclear translocation of p53 nih.gov. These actions collectively facilitate uric acid excretion via both renal and gut pathways nih.gov.

Beyond transporter modulation, bergenin also reduced serum levels of pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6, in hyperuricemic mice, which are often elevated in this condition nih.gov. This suggests an additional anti-inflammatory component to its anti-hyperuricemic effects nih.gov.